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Compound of Interest

Compound Name:
3-(2-Propynyloxy)piperidine

hydrochloride

CAS No.: 1185301-44-3

Cat. No.: B1451033

Get Quote

Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a high-value bifunctional

building block that bridges the gap between classical heterocyclic medicinal chemistry and

modern bioorthogonal synthesis.[1]

This guide details the application of this scaffold in two critical workflows:

High-Throughput Library Generation: Leveraging the terminal alkyne for Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry to rapidly explore Structure-Activity

Relationships (SAR).[1]

Chimeric Drug Design (PROTACs): Utilizing the piperidine moiety as a solvent-exposed exit

vector for linker attachment in targeted protein degradation.[1]
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Structural Analysis
The compound features a piperidine ring—a privileged pharmacophore found in over 100 FDA-

approved drugs—substituted at the C3 position with a propargyl ether group.[1]

Feature Chemical Logic for Drug Discovery

Piperidine Core

Provides 3D character (non-flat), improves

solubility, and serves as a robust hydrogen bond

acceptor/donor.[1]

C3-Substitution

Creates a distinct vector geometry compared to

common C4-substituted analogs, allowing the

alkyne "tail" to probe unique sub-pockets.[1]

Terminal Alkyne

A bioorthogonal "Click" handle.[1] It is

chemically inert under most physiological

conditions but highly reactive toward azides in

the presence of Cu(I).[1]

Ether Linkage

Offers greater metabolic stability than ester

linkages and distinct flexibility compared to

direct carbon-carbon bonds.[1]

Physicochemical Properties[1][2]
Molecular Weight: 175.66 g/mol [1][2][3]

Form: Hydrochloride salt (White to off-white solid)[1]

Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[1]

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Application 1: "Click-Ready" Library Synthesis[1]
Context: In hit-to-lead optimization, researchers often need to rapidly diversify a core scaffold to

improve potency or selectivity.[1] This protocol describes using 3-(2-Propynyloxy)piperidine as

a "warhead-linker" module.[1]
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Strategic Workflow
Anchor Step: The secondary amine of the piperidine is reacted with the core scaffold (e.g.,

via SNAr or Reductive Amination).[1]

Diversification Step: The pendant alkyne is reacted with a library of organic azides to

generate a triazole-linked library.[1]

Protocol: Parallel CuAAC Library Generation
This protocol is optimized for 96-well plate format.[1]

Reagents:

Scaffold-Alkyne Intermediate: 10 mM in DMSO (The product of Step 1).

Azide Library: 10 mM in DMSO (Diverse R-N3 compounds).[1]

Catalyst Solution: CuSO4·5H2O (20 mM in water) mixed 1:2 with Sodium Ascorbate (100

mM in water) immediately before use.[1]

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - 10 mM in DMSO

(enhances rate and protects Cu(I)).[1]

Step-by-Step Procedure:

Plate Preparation: In each well of a 96-well polypropylene plate, dispense 10 µL of the

Scaffold-Alkyne intermediate (0.1 µmol).

Library Addition: Add 10.5 µL of a unique Azide solution to each well (1.05 eq).

Catalyst Addition: Prepare the "Click Cocktail":

Mix CuSO4, Sodium Ascorbate, and TBTA in a molar ratio of 1:5:1.

Add 5 µL of this cocktail to each well.

Incubation: Seal the plate with foil and shake at room temperature (25°C) for 12–16 hours.
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Quenching: Add 50 µL of saturated aqueous EDTA or ammonium chloride to chelate copper.

Analysis: Analyze directly via LC-MS. Conversion is typically >90%.[1] The crude mixture can

often be used directly in biochemical screening assays due to the biocompatibility of the

triazole product.

Application 2: PROTAC Linker Design[1]
Context: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target

Protein ligand to an E3 Ligase ligand.[1] The 3-(2-Propynyloxy)piperidine scaffold is ideal for

this because the ether oxygen improves water solubility of the linker chain—a critical parameter

for PROTAC bioavailability.[1]

Logic Diagram: Bifunctional Utility
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Figure 1: The bifunctional logic of 3-(2-Propynyloxy)piperidine allows it to serve as a connector

between a pharmacophore and a diversity element or linker.[1]

Scientific Rationale & Troubleshooting
Why the C3-Ether?

Vector Exploration: Most commercial piperidines are C4-substituted.[1] The C3-substitution

projects the alkyne vector at a ~60° angle relative to the nitrogen lone pair (in chair

conformation), accessing different chemical space within the binding pocket than C4

analogs.[1]

Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to an all-

carbon chain, potentially improving the metabolic stability (lowering clearance) of the final
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drug candidate.[1]

Troubleshooting the Click Reaction
Observation Root Cause Corrective Action

Low Yield / Incomplete

Reaction
Oxygen Inhibition

Cu(I) is oxidized to inactive

Cu(II).[1] Degas solvents and

increase Sodium Ascorbate

concentration.[1]

Precipitation Solubility mismatch

Ensure both the alkyne and

azide are soluble in the

DMSO/Water mix. Add t-

Butanol (up to 20%) as a co-

solvent.[1]

Blue Solution Color Copper Oxidation

Indicates Cu(II) formation.[1]

Add fresh ascorbate

immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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